molecular formula C10H19NO2 B8690362 Tert-butyl allyl(ethyl)carbamate CAS No. 530157-09-6

Tert-butyl allyl(ethyl)carbamate

Cat. No.: B8690362
CAS No.: 530157-09-6
M. Wt: 185.26 g/mol
InChI Key: QUFBSMRRKUFHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl allyl(ethyl)carbamate is a valuable chemical building block in organic synthesis and pharmaceutical research. It belongs to the class of carbamate compounds, which are esters of carbamic acid . Carbamates are widely employed as protective groups for amine functionalities, and the tert-butoxycarbonyl (Boc) group is one of the most commonly used for this purpose due to its stability under a wide range of reaction conditions and its selective removal under mild acidic conditions . The structure of this reagent, featuring both an allyl and an ethyl group on the nitrogen atom, provides a multi-functional scaffold. The allyl group can participate in various further transformations, such as cross-coupling or metathesis reactions, making this compound a versatile precursor for the synthesis of more complex molecules . This makes it particularly useful for researchers developing new pharmaceuticals, agrochemicals, and other nitrogen-containing compounds. As with all reagents of this nature, this compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

530157-09-6

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl N-ethyl-N-prop-2-enylcarbamate

InChI

InChI=1S/C10H19NO2/c1-6-8-11(7-2)9(12)13-10(3,4)5/h6H,1,7-8H2,2-5H3

InChI Key

QUFBSMRRKUFHOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC=C)C(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of Tert Butyl Allyl Ethyl Carbamate Analogues

Reactions Involving the Allyl Moiety

The allyl group in tert-butyl allyl(ethyl)carbamate analogues is a key site for a range of chemical reactions, including transition metal-catalyzed processes and functionalization reactions.

Transition Metal-Catalyzed Carbonylation and Coupling Reactions

Transition metal catalysis provides powerful methods for the functionalization of the allyl group in this compound analogues. Palladium and nickel complexes are particularly effective in promoting carbonylation and coupling reactions.

Palladium-catalyzed carbonylative coupling reactions of allylic compounds, such as allyl acetates, with carbon monoxide (CO) and organozinc reagents have been developed for the synthesis of β,γ-unsaturated ketones. clockss.org This methodology can be applied to this compound analogues, where the allyl group can participate in the formation of a π-allylpalladium intermediate. The subsequent insertion of CO and coupling with an organozinc reagent would yield a ketone. The regioselectivity of these reactions, leading to either linear or branched products, is often dependent on the ligands and the electronic properties of the organozinc partner. clockss.org

Nickel-catalyzed allylic carbonylative coupling offers an alternative approach, utilizing tert-butyl isocyanide as a CO surrogate. clockss.org This method has been shown to be highly linear-selective and can suppress the polycarbonylation often observed in palladium-catalyzed systems. clockss.org The reaction likely proceeds through a π-allylnickel intermediate, followed by migratory insertion of the isocyanide and subsequent reaction with an alkyl zinc reagent. clockss.org

Decarboxylative carbonylation is another relevant transformation. For instance, allyl ethyl carbonates can undergo palladium-catalyzed decarboxylative carbonylation to form γ,δ-unsaturated esters. thieme-connect.com This reaction proceeds through the formation of a π-allyl-palladium-carbonate intermediate, which then loses carbon dioxide to form a π-allyl-palladium-alkoxide. Subsequent migratory insertion of CO leads to the final product. thieme-connect.com

Reaction TypeCatalystKey IntermediateProductRef
Carbonylative CouplingPalladiumπ-Allylpalladiumβ,γ-Unsaturated Ketone clockss.org
Carbonylative CouplingNickelπ-Allylnickelβ,γ-Unsaturated Ketone clockss.org
Decarboxylative CarbonylationPalladiumπ-Allyl-palladium-carbonateγ,δ-Unsaturated Ester thieme-connect.com

Ring-Closing Metathesis and Related Cyclization Pathways

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds from acyclic diene precursors. wikipedia.org In the context of this compound analogues, a diallyl-substituted carbamate (B1207046) can undergo intramolecular RCM to form a nitrogen-containing heterocyclic ring. This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. organic-chemistry.org

The driving force for the RCM reaction is often the formation of a stable cyclic alkene and the release of a volatile byproduct, such as ethylene. acs.org The efficiency and stereoselectivity (E/Z) of the cyclization can be influenced by the nature of the catalyst, the solvent, and the structure of the diene substrate. organic-chemistry.org For example, the synthesis of N-sulfonyl- and N-acylpyrroles has been achieved through the RCM of diallylamines followed by an in situ oxidation step. organic-chemistry.org

Substrate TypeCatalystReactionProductRef
DiallylamineRuthenium (Grubbs' Catalyst)Ring-Closing MetathesisPyrroline organic-chemistry.org
Diallyl EtherRuthenium CatalystRing-Closing MetathesisDihydrofuran wikipedia.org

Electrophilic and Nucleophilic Allylic Functionalization

The allyl group in this compound analogues is susceptible to both electrophilic and nucleophilic attack. The electronic nature of the carbamate group can influence the regioselectivity of these reactions.

Electrophilic Addition: Electrophiles can add across the double bond of the allyl group. The carbamate group, being electron-withdrawing, can influence the stability of any potential carbocationic intermediates, thereby directing the regiochemical outcome of the addition. For example, the reaction of allylboronate complexes with electrophiles proceeds with high γ-selectivity (SE2′), indicating a preference for attack at the terminal carbon of the allyl system. acs.org

Nucleophilic Substitution: Allylic substitution reactions on substrates analogous to this compound can proceed via SN2 or SN2' mechanisms. In an SN2 reaction, the nucleophile attacks the carbon bearing the leaving group. In an SN2' reaction, the nucleophile attacks the γ-carbon of the allylic system, leading to a rearranged product. inflibnet.ac.in The choice between these pathways can be influenced by steric hindrance at the α-carbon and the nature of the nucleophile. inflibnet.ac.in Transition metal-catalyzed allylic substitution, particularly with palladium, is a well-established method for C-C and C-N bond formation. mdpi.com The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by a nucleophile. mdpi.com Iridium-catalyzed allylic substitution has also been shown to be effective for the direct, enantioselective formation of branched N-allyl carbamates from allylic carbonates and carbamate nucleophiles. nih.govnih.gov

Transformations of the Carbamate Moiety

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions.

Selective Deprotection Strategies for the tert-Butyl Carbamate Group

The removal of the Boc group from this compound analogues is a crucial step in many synthetic sequences. A variety of methods are available for this transformation, allowing for selective deprotection in the presence of other sensitive functional groups.

Acid-catalyzed deprotection is the most common method. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride in an organic solvent are frequently employed. organic-chemistry.org The mechanism involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which can then be trapped by a nucleophile or eliminate to form isobutene. organic-chemistry.org The use of milder Lewis acids, such as ytterbium triflate, can also effect the selective deprotection of tert-butyl esters and can be applied to Boc-protected amino acids, although the reaction can be slow. nih.gov

Milder, non-acidic methods have also been developed. For example, oxalyl chloride in methanol (B129727) has been reported as a mild and selective reagent for the deprotection of tert-butyl carbamates, tolerating a range of other functional groups. organic-chemistry.org

ReagentConditionsKey FeaturesRef
Trifluoroacetic Acid (TFA)DichloromethaneCommon, effective organic-chemistry.org
Hydrogen Chloride (HCl)Organic SolventWidely used organic-chemistry.org
Oxalyl Chloride/MethanolMethanolMild, selective organic-chemistry.org
Ytterbium TriflateNitromethaneMild Lewis acid nih.gov

Conversion to Other Nitrogen-Containing Functional Groups (e.g., Amides, Ureas)

The carbamate functionality in this compound analogues can be transformed into other important nitrogen-containing groups, such as amides and ureas.

Conversion to Amides: A one-pot conversion of tert-butyl carbamates to amides can be achieved using acyl halide-methanol mixtures. thieme-connect.comorganic-chemistry.org This method proceeds through the in situ generation of a hydrogen halide, which cleaves the Boc group to form an intermediate amine. This amine is then acylated by the excess acyl halide in the presence of a base to yield the corresponding amide. thieme-connect.comorganic-chemistry.org This procedure is advantageous as it avoids the isolation of the potentially unstable intermediate amine. thieme-connect.comorganic-chemistry.org

Conversion to Ureas: Tert-butyl carbamates can be directly converted into ureas through reaction with aluminum amide complexes. organic-chemistry.org These complexes are generated in situ from an amine and trimethylaluminum. This method allows for the synthesis of bi-, tri-, and tetra-substituted ureas from carbamate-protected primary or secondary amines. organic-chemistry.org Interestingly, methyl and benzyl (B1604629) carbamates have been observed to react selectively in the presence of tert-butyl carbamates under these conditions. organic-chemistry.org Another approach involves the reaction of phenyl carbamates with amines in dimethyl sulfoxide (B87167) at ambient temperature to generate ureas in high yield. google.com

TransformationReagentsKey FeaturesRef
Carbamate to AmideAcyl Halide, Methanol, BaseOne-pot, avoids amine isolation thieme-connect.comorganic-chemistry.org
Carbamate to Urea (B33335)Amine, TrimethylaluminumDirect conversion, forms substituted ureas organic-chemistry.org
Carbamate to UreaPhenyl Carbamate, Amine, DMSOMild conditions, high yield google.com

Reaction Mechanisms and Intermediate Characterization

The reactivity of this compound analogues is diverse, offering several pathways to complex molecular architectures. The mechanistic underpinnings of these transformations are critical for controlling reaction outcomes. Key areas of investigation include pathways mediated by transition metals, which often involve organometallic intermediates, and classic organic rearrangements that proceed through concerted cyclic transition states. Characterizing these intermediates and transition states, whether through spectroscopic methods or computational studies, provides the insights needed to optimize reaction conditions and predict product structures.

Investigation of Transition Metal-Mediated Pathways (e.g., π-Allylpalladium Intermediates)

Transition metal catalysis is a cornerstone of modern organic synthesis, and reactions involving allylic carbamates are no exception. Palladium and iridium are particularly prominent in catalyzing allylic substitution reactions, which typically proceed through the formation of a key π-allyl metal complex.

Palladium-catalyzed allylic amination, a variation of the Tsuji-Trost reaction, has been a subject of extensive study. rsc.org In these reactions, a Pd(0) catalyst reacts with an allylic substrate, such as an allylic carbamate or carbonate, to form a (π-allyl)palladium(II) intermediate. rsc.orgnih.gov This intermediate is then attacked by a nucleophile. While various nitrogen nucleophiles have been used successfully, the direct use of carbamates can be challenging. oup.comacs.org For instance, methyl sodiocarbamate was found to be a reluctant nucleophile towards π-allylpalladium intermediates, though the reaction can be achieved under specific conditions (THF-DMSO mixed solvent). oup.com The nature of the amine used in palladium-catalyzed reactions of allyl carbamates is crucial for selectivity between C-allylation and N-allylation, with bulky secondary amines favoring C-allylation. elsevierpure.com Mechanistic studies on related systems, like the decarboxylative allylic alkylation of ketone enolates, have identified η¹-σ-allyl Pd-carboxylate complexes as the resting state of the catalyst, which undergo turnover-limiting decarboxylation before the bond-forming reductive elimination step. nih.gov

Iridium-catalyzed allylic substitution has emerged as a powerful complementary method, often providing high regioselectivity for branched products, which can be difficult to obtain with palladium catalysts. organic-chemistry.orgnih.govberkeley.edu Direct, enantioselective iridium-catalyzed allylation of carbamates with achiral allylic carbonates can produce branched, carbamate-protected primary allylic amines with high regioselectivity and enantioselectivity. organic-chemistry.org Computational studies have shed light on the mechanism, indicating that an active cyclometalated iridium(I) species is formed, which then undergoes oxidative addition with the allylic substrate. nih.govacs.org The subsequent nucleophilic attack by the carbamate on the iridium-allyl intermediate dictates the product formation. nih.gov The origin of the high regioselectivity for the branched product in iridium catalysis is attributed not to simple sterics but to a series of weak, attractive, noncovalent interactions between the incoming nucleophile and the allyl ligand in the transition state. nih.govberkeley.edu

Mechanistic Insights into Rearrangement Reactions (e.g., Allyl Cyanate-to-Isocyanate Rearrangement)

Rearrangement reactions provide powerful and often stereospecific methods for synthesizing complex molecules from simpler precursors. For analogues of this compound, the most significant of these is the allyl cyanate-to-isocyanate rearrangement, also known as the Ichikawa rearrangement. chem-station.comresearchgate.net

This reaction is a nih.govnih.gov-sigmatropic rearrangement that proceeds through a concerted, six-membered cyclic transition state. chem-station.comrsc.org A key feature of this method is that the reactive allyl cyanate (B1221674) intermediate is typically generated in situ from a stable allyl carbamate precursor. chem-station.comresearchgate.net Dehydration of the allyl carbamate, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA) with triethylamine (B128534) or Appel conditions (CBr₄, PPh₃, Et₃N), produces the allyl cyanate, which immediately rearranges to the corresponding allyl isocyanate. chem-station.com This rearrangement occurs smoothly even at low temperatures (e.g., -10 °C to 0 °C). chem-station.com

A critical aspect of the Ichikawa rearrangement is its high degree of stereospecificity. chem-station.comrsc.org Studies using chiral, non-racemic allyl carbamates have demonstrated that the chirality of the starting material is transferred with high fidelity to the product. rsc.org The nitrogen atom is delivered to the same face from which the oxygen atom departed, consistent with a suprafacial nih.govnih.gov-sigmatropic shift. researchgate.net This stereocontrol makes the reaction highly valuable for asymmetric synthesis. For example, it has been used to create nitrogen-substituted stereogenic centers in the total synthesis of natural products like Agelastatin A and (+)-manzamine A. chem-station.com

The resulting allyl isocyanate is a versatile intermediate that can be trapped in situ with various nucleophiles. researchgate.net Reaction with alcohols or amines yields stable carbamates or ureas, respectively. This one-pot process has been successfully applied to glycals (unsaturated sugar derivatives), providing a stereoselective route to N-glycosides, 1-amino sugars, and even 1,2-diamino sugars through an iterative rearrangement sequence. acs.org

Studies on Diastereoselectivity and Regioselectivity

Controlling stereochemistry and regiochemistry is paramount in organic synthesis. For reactions involving this compound analogues, significant research has focused on understanding and directing the diastereoselectivity and regioselectivity of various transformations.

Diastereoselectivity is often controlled by using chiral auxiliaries or catalysts. In one study, the asymmetric 1,2-carbamoyl rearrangement of 2-alkenyl carbamates bearing a chiral oxazolidine (B1195125) auxiliary was investigated. nih.govnih.gov Deprotonation with sec-butyllithium (B1581126) followed by warming resulted in a rearrangement that furnished α-hydroxy amides with excellent diastereoselectivity. nih.govnih.gov The stereochemical outcome was rationalized by a model where the chiral oxazolidine ring directs the deprotonation and subsequent rearrangement. nih.gov Even a sterically bulky tert-butylallyl carbamate provided high diastereoselectivity, although the reaction yield was somewhat lower. nih.gov Similarly, organocatalysis has been employed to achieve high diastereoselectivity. A pyrrolidine-based carbamate ester was shown to be an effective organocatalyst for asymmetric Michael addition reactions, affording products with high yields, syn-diastereoselectivities (up to 97%), and enantioselectivities. researchgate.net

Regioselectivity is a key challenge in reactions like transition metal-catalyzed allylic substitutions. As discussed previously, the choice of metal is a primary determinant of the outcome. Palladium-catalyzed allylations of carbamates tend to yield linear products, whereas iridium catalysts strongly favor the formation of branched, chiral products. organic-chemistry.org Computational studies on iridium-catalyzed allylation have shown that the preference for branched products stems from subtle, attractive non-covalent interactions that stabilize the transition state leading to the branched isomer. nih.govberkeley.edu In mechanistically divergent multicatalysis, the functionalization of N-allylcarbamates can be directed to either the α or β position. nih.gov Nickel-catalyzed isomerization of an N-allylcarbamate can generate either an imine or an ene-carbamate intermediate in situ. The subsequent reaction pathway and thus the regioselectivity of functionalization are determined by the choice of the reaction partner (e.g., an arene nucleophile or a diarylimine electrophile), leading to either α- or β-functionalized products. nih.gov

Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

The structural features of tert-butyl allyl(ethyl)carbamate make it an excellent building block for the assembly of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides stability to the amine functionality under a variety of reaction conditions, while the allyl group serves as a handle for numerous chemical modifications. This dual functionality allows for the sequential introduction of different molecular fragments, enabling the construction of intricate and highly functionalized molecules.

The allyl group can participate in a wide array of reactions, including but not limited to, olefin metathesis, dihydroxylation, epoxidation, and ozonolysis. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton. For instance, ring-closing metathesis of diallylated peptides, which can be prepared from precursors like this compound, has been investigated for the synthesis of cyclic peptides of varying ring sizes. researchgate.net The success of such cyclizations highlights the utility of the allyl moiety in constructing macrocyclic and other complex ring systems. researchgate.net

Furthermore, the carbamate (B1207046) group itself can be a key element in the design of biologically active molecules and can participate in various coupling reactions. The ability to deprotect the amine under specific conditions provides an additional site for molecular elaboration. This strategic unmasking of the amine allows for the introduction of further complexity late in a synthetic sequence.

Precursors for the Synthesis of Nitrogen-Containing Heterocyclic Systems

This compound and its derivatives are important precursors for the synthesis of a variety of nitrogen-containing heterocyclic systems. These heterocycles are prevalent in many biologically active compounds and pharmaceuticals.

Isoxazolidines and Thiazolidin-2-ones:

Notably, tert-butyl N-allylcarbamate is a recognized intermediate in the production of isoxazolidines and 5-substituted thiazolidin-2-ones. lookchem.com The synthesis of these heterocycles often involves the functionalization of the allyl group followed by cyclization. For example, an efficient method for the synthesis of 5-substituted thiazolidin-2-ones has been developed from xanthates and tert-butyl N-allylcarbamates. researchgate.net

In a related context, a novel synthetic pathway to 2-oxazolidinone (B127357) derivatives involves the halo-induced cyclization of tert-butyl allyl(phenyl)carbamate. researchgate.net This method has been successfully applied to the synthesis of the commercial antidepressant, toloxatone. researchgate.net While this example uses a phenyl-substituted analogue, the underlying principle of intramolecular cyclization of an allyl carbamate derivative is broadly applicable.

The synthesis of thiazolidin-2-ones can also be achieved through various other routes, such as the reaction of urea (B33335) with 2-aminoethylmercaptan hydrochloride, providing direct access to the core heterocyclic structure. researchgate.net

Diketopiperazines:

Diketopiperazines (DKPs) are the smallest class of cyclic peptides and are found in many biologically active natural products. wikipedia.org The synthesis of complex DKPs often involves the coupling of amino acid derivatives. nih.gov While a direct synthesis of diketopiperazines from this compound is not explicitly detailed in the provided search results, the general strategies for DKP synthesis often involve peptide coupling and cyclization reactions. researchgate.netbaranlab.org The ethyl and allyl groups on the nitrogen of this compound could be envisioned as synthetic handles for the introduction of the necessary side chains or for directing the cyclization to form specific DKP scaffolds. The field has seen the development of chemoenzymatic methods for the one-pot synthesis of a wide variety of DKPs, highlighting the ongoing interest in these structures. researchgate.net

A summary of heterocyclic systems synthesized from allyl carbamate precursors is presented in the table below.

Heterocyclic SystemPrecursorKey Reaction
Isoxazolidinestert-Butyl N-allylcarbamateNot specified
Thiazolidin-2-onestert-Butyl N-allylcarbamateReaction with xanthates
Oxazolidin-2-onestert-Butyl allyl(phenyl)carbamateHalo-induced cyclization

Utilization in the Total Synthesis of Natural Products and Alkaloids

The synthesis of natural products and alkaloids remains a significant driver of innovation in organic chemistry. nih.gov Carbamates are frequently employed in these complex syntheses, serving as protecting groups or as key structural elements. kaist.ac.kr The methodologies applied in the total synthesis of natural products containing tert-alkylamino hydroxy carboxylic acids include the Michael addition of a carbamate to a conjugated ester. kaist.ac.kr

While specific examples detailing the use of this compound in a completed total synthesis were not found in the search results, its potential is evident from the strategies employed for related molecules. For instance, the Barbier reaction has been utilized as a key step in the total synthesis of various natural products, including allylation approaches. rsc.org The allyl group of this compound is amenable to such reactions, suggesting its applicability in similar synthetic endeavors.

The structural motifs present in this compound are found in intermediates for the synthesis of complex alkaloids. The development of new synthetic methods, such as chemoenzymatic approaches, continues to expand the toolkit available to chemists for the total synthesis of these intricate molecules. nih.gov

Development of Chiral Scaffolds and Auxiliaries for Asymmetric Transformations

Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com

While the direct use of this compound as a chiral auxiliary is not documented, the development of chiral auxiliaries from related carbamate structures is well-established. For example, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been prepared and used as effective chiral auxiliaries in various asymmetric transformations, including alkylations and Michael additions. capes.gov.brresearchgate.net These auxiliaries are often derived from readily available chiral starting materials like amino acids. tcichemicals.com

The asymmetric SN2' reactions of chiral allylic carbamates with organocopper reagents have been studied for the asymmetric synthesis of tertiary and quaternary carbon centers. illinois.edu The enantioselectivity of these reactions is influenced by the nature of the chiral auxiliary attached to the carbamate nitrogen. illinois.edu This demonstrates the potential for developing chiral variants of this compound that could serve as effective auxiliaries in asymmetric synthesis.

The table below lists some examples of chiral auxiliaries and their applications.

Chiral AuxiliaryType of Asymmetric Reaction
(S)-(-)-1-PhenylethylamineResolution of racemates
(R)-(+)-2-Methyl-2-propanesulfinamideAsymmetric synthesis
(S)-4-Benzyl-2-oxazolidinoneAsymmetric synthesis
tert-Butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylateAlkylation, Michael addition

Synthesis of Functionalized Intermediates for Downstream Chemical Processes

This compound is a precursor for a variety of functionalized intermediates that are valuable in subsequent chemical transformations. The combination of the protected amine and the reactive allyl group allows for a diverse range of modifications.

For example, a patent describes a compound, tert-butyl (2-(2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)(ethyl)carbamate, which is an intermediate for the synthesis of Sunitinib, a medication used to treat certain types of cancer. svaklifesciences.com This demonstrates how the core structure of tert-butyl ethyl carbamate can be elaborated into a more complex, pharmaceutically relevant molecule.

The synthesis of carbamates of tertiary alcohols, which can be challenging, has been simplified by one-step procedures. orgsyn.org Furthermore, methods for the selective mono-carbamate protection of diamines have been developed, highlighting the controlled reactivity that can be achieved with carbamate-forming reagents.

The functionalization of the allyl group can lead to a variety of intermediates. For instance, allylic C-H functionalization catalyzed by transition-metal complexes has emerged as a powerful tool for forming new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. rsc.org The divergent reactivity of allyl carbamates with sulfoxonium ylides, leading to either cyclopropane-fused tetralone derivatives or C3-substituted indanone derivatives, further illustrates the versatility of this functional group in generating diverse molecular scaffolds. rsc.org

Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like tert-butyl allyl(ethyl)carbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation.

The tert-butyl group, in particular, offers a highly distinctive and intense signal in the ¹H NMR spectrum. nih.gov This is due to the nine chemically equivalent protons of the three methyl groups, which typically produce a sharp singlet. nih.gov This signal is valuable even when the moiety is part of a much larger molecular assembly, as it remains narrow and easily identifiable. nih.govnih.gov For this compound, the characteristic NMR signals can be predicted based on its constituent functional groups.

Detailed research findings from related molecules provide a basis for expected chemical shifts:

¹H NMR: The spectrum would feature a prominent singlet for the tert-butyl protons. The ethyl group would present as a quartet for the methylene (B1212753) (CH₂) protons coupled to the methyl (CH₃) protons, and a corresponding triplet for the methyl protons. The allyl group would display complex signals in the vinyl region for the =CH and =CH₂ protons, along with a doublet for the allylic CH₂ protons adjacent to the nitrogen.

¹³C NMR: The carbon spectrum would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the two carbons of the ethyl group, and the three carbons of the allyl group, in addition to the carbonyl carbon of the carbamate (B1207046). rsc.org

Advanced NMR techniques, such as 2D experiments (COSY, HSQC, HMBC), would be employed to definitively assign these proton and carbon signals and confirm the connectivity of the ethyl and allyl groups to the carbamate nitrogen. Methyl-TROSY is a particularly powerful strategy for studying molecules with such groups in larger complexes. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
tert-Butyl -C(CH₃)₃ ~1.4-1.5 (singlet, 9H) ~80 (quaternary C), ~28 (methyl C)
Ethyl -N-CH₂CH₃ ~3.3 (quartet, 2H) ~42 (CH₂), ~14 (CH₃)
Ethyl -N-CH₂CH₃ ~1.1 (triplet, 3H)
Allyl -N-CH₂CH=CH₂ ~3.8-4.0 (doublet, 2H) ~50 (N-CH₂), ~135 (=CH), ~117 (=CH₂)
Allyl -N-CH₂CH=CH₂ ~5.8-6.0 (multiplet, 1H)
Allyl -N-CH₂CH=CH₂ ~5.1-5.3 (multiplet, 2H)

Note: Predicted values are based on typical shifts for these functional groups found in various carbamate compounds. rsc.org

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of this compound and to monitor its presence in reaction mixtures. nih.gov It is frequently coupled with a chromatographic separation method, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). nih.govnih.gov

In a typical analysis, the identity of the product is confirmed by high-resolution mass spectrometry (HR-MS), which provides a highly accurate mass measurement. nih.gov For quantitative analysis and reaction monitoring, GC-MS is often operated in selected ion monitoring (SIM) mode. nih.govnih.gov This approach involves monitoring specific fragment ions characteristic of the target molecule, which enhances sensitivity and reduces interference from other components in the matrix. nih.govresearchgate.net Tandem mass spectrometry (GC-MS/MS) can be used for even greater specificity and reliability by monitoring specific fragmentation transitions. nih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Characteristic fragmentation patterns would include:

A base peak at m/z 57, corresponding to the stable tert-butyl cation [C₄H₉]⁺. scielo.br

Ions corresponding to the loss of isobutylene (B52900) or the entire tert-butoxycarbonyl group.

For quantitative studies using chemical ionization (CI), the pseudomolecular ion [M+H]⁺ would be monitored. researchgate.net In one study analyzing related carbamates, the pseudomolecular ion for the t-butyl carbamate internal standard was monitored at m/z 118. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. ucdavis.edu The analysis of this compound would reveal characteristic absorption bands confirming its carbamate structure and the presence of the alkyl and alkene moieties. The FT-IR spectrum provides a molecular fingerprint that is valuable for structural confirmation. rsc.org

Key expected absorption bands include:

C=O Stretch: A strong, sharp absorption band in the region of 1690-1760 cm⁻¹ is the most prominent feature of a carbamate, corresponding to the carbonyl group stretch. libretexts.org

C-H Stretch: The spectrum will show strong absorptions between 2850-2960 cm⁻¹ for the sp³ hybridized C-H bonds of the tert-butyl and ethyl groups. pressbooks.publumenlearning.com Additionally, a weaker absorption is expected between 3000-3100 cm⁻¹ for the sp² hybridized C-H bonds of the allyl group. libretexts.orgpressbooks.pub

C=C Stretch: A medium-intensity peak around 1640-1680 cm⁻¹ would indicate the carbon-carbon double bond of the allyl group. pressbooks.pub

C-O and C-N Stretches: These absorptions appear in the fingerprint region of the spectrum, typically between 1000-1300 cm⁻¹. libretexts.org

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch Carbamate 1690 - 1760 Strong, Sharp
=C-H Stretch Alkene 3000 - 3100 Medium
C-H Stretch Alkane (tert-butyl, ethyl) 2850 - 2960 Strong
C=C Stretch Alkene 1640 - 1680 Medium
C-O Stretch Carbamate 1210 - 1320 Strong

Note: Ranges are based on established infrared spectroscopy correlation tables for organic functional groups. libretexts.orgpressbooks.publumenlearning.com

X-ray Crystallography for Precise Molecular Structure Determination and Conformation Analysis

While NMR, MS, and FT-IR can confirm the chemical structure and connectivity of this compound, X-ray crystallography stands as the definitive method for determining its precise three-dimensional molecular structure in the solid state. This technique would require growing a suitable single crystal of the compound.

If a crystal structure were obtained, it would provide a wealth of information at the atomic level, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C-O, C-C) and bond angles within the molecule.

Molecular Conformation: The exact spatial arrangement of the tert-butyl, ethyl, and allyl groups relative to the planar carbamate core. This would reveal any steric hindrance and the preferred rotational conformations (rotamers) of the substituents.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions like hydrogen bonds or van der Waals forces that dictate the solid-state properties.

Although no specific crystal structure for this compound is available in the searched literature, this technique remains the gold standard for obtaining unambiguous structural and conformational data.

Chromatographic Techniques for Separation and Purity Assessment of Reaction Products and Diastereomers

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures and for assessing its final purity.

Gas Chromatography (GC): GC is widely used for the analysis of volatile and thermally stable compounds like carbamates. nih.gov The purity of a sample can be determined by its chromatogram, where a pure compound should ideally show a single peak. Assay percentage is often determined by GC analysis. thermofisher.com The method is frequently combined with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS) for quantification and identification. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for less volatile or thermally sensitive compounds. nih.gov A typical setup might use a reversed-phase column (e.g., C18) with a gradient elution system, such as water/acetonitrile containing a modifier like trifluoroacetic acid (TFA). nih.gov Detection is commonly performed using a UV detector. nih.gov

Solid-Phase Extraction (SPE): SPE is a preparative chromatographic technique often used for sample cleanup and purification before final analysis. nih.govnih.gov Sorbents like diatomaceous earth or C18 can be used to remove impurities from crude reaction products. nih.govresearchgate.net

These techniques are critical for ensuring that a sample of this compound meets the required purity standards for subsequent research applications. While the target compound is achiral, for related chiral carbamates, specialized chiral chromatographic techniques would be necessary to separate and quantify different diastereomers.

Computational and Theoretical Investigations of Tert Butyl Allyl Ethyl Carbamate Systems

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are crucial for elucidating the three-dimensional structure and conformational preferences of tert-butyl allyl(ethyl)carbamate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine key geometric parameters.

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted ValueMethod
C=O Bond Length~1.23 ÅDFT (B3LYP/6-31G)
C-N (Amide) Bond Length~1.37 ÅDFT (B3LYP/6-31G)
N-C(Ethyl) Bond Length~1.47 ÅDFT (B3LYP/6-31G)
N-C(Allyl) Bond Length~1.46 ÅDFT (B3LYP/6-31G)
Dihedral Angle (C-N-C=O)Variable (Conformational Isomers)DFT (B3LYP/6-31G*)

Note: These are predicted values based on typical bond lengths in similar molecules and may vary with the specific computational method and basis set used.

The relative energies of different conformers can be calculated to determine the most stable structures in the gas phase and in solution. These calculations are essential for understanding the molecule's behavior in different chemical environments.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are instrumental in mapping out the potential energy surfaces of reactions involving this compound. These studies help in understanding the step-by-step mechanism of a reaction and in identifying the high-energy transition states that govern the reaction rate. rsc.org

For instance, in reactions such as allylic amination or other transformations involving the allyl group, computational methods can model the approach of reagents, bond breaking, and bond formation. The identification of transition state structures provides critical information about the activation energy of the reaction, which is a key determinant of its feasibility and rate.

In the context of carbamate (B1207046) chemistry, theoretical studies have been used to investigate thermal elimination reactions (pyrolysis). researchgate.net For this compound, such studies could predict the mechanism of its decomposition, likely proceeding through a six-membered cyclic transition state, a common pathway for carbamates. Density functional theory (DFT) calculations are frequently utilized to explore these reaction pathways. researchgate.net

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure of this compound dictates its chemical properties and reactivity. An analysis of the molecular orbitals, charge distribution, and electrostatic potential provides a detailed picture of the electron density within the molecule.

The nitrogen atom in the carbamate group possesses a lone pair of electrons, which is delocalized to some extent over the adjacent carbonyl group. This delocalization affects the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. The allyl group introduces a π-system, which can participate in various pericyclic and transition-metal-catalyzed reactions.

Table 2: Key Electronic Properties of this compound

PropertyDescriptionSignificance
Highest Occupied Molecular Orbital (HOMO)Localized primarily on the nitrogen and the allyl double bond.Indicates the sites most susceptible to electrophilic attack.
Lowest Unoccupied Molecular Orbital (LUMO)Centered on the carbonyl carbon of the carbamate group.Indicates the site most susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) AnalysisProvides details on charge distribution and orbital interactions.Quantifies the delocalization of the nitrogen lone pair.
Electrostatic Potential MapVisualizes electron-rich and electron-poor regions.Highlights the nucleophilic nitrogen and electrophilic carbonyl carbon.

Studies on similar molecules using techniques like X-ray photoelectron spectroscopy (XPS) can provide experimental validation for the calculated electronic structures. nih.gov

Prediction of Reactivity and Selectivity in Organic Transformations

A key application of computational chemistry is the prediction of how a molecule will behave in a chemical reaction. For this compound, theoretical models can predict its reactivity towards various reagents and the selectivity (chemo-, regio-, and stereoselectivity) of these reactions.

For example, in a reaction where multiple sites could react, such as electrophilic addition to the allyl group or nucleophilic attack at the carbonyl carbon, computational models can predict the most likely outcome by comparing the activation energies of the competing pathways. This is particularly valuable in complex organic syntheses where controlling selectivity is crucial.

The steric hindrance provided by the bulky tert-butyl group and the electronic nature of the ethyl and allyl substituents on the nitrogen atom are key factors that can be computationally modeled to predict reaction outcomes. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations can model the conformational changes of the molecule, including the rotation of single bonds and the flexibility of the alkyl and allyl chains. uniroma1.it

These simulations are particularly useful for understanding how the molecule behaves in solution, where it is constantly interacting with solvent molecules. By simulating the system over nanoseconds or longer, it is possible to observe the full range of accessible conformations and the energetic barriers between them. nih.gov

MD simulations can also be used to study intermolecular interactions, such as how molecules of this compound might aggregate or interact with other molecules in a reaction mixture. This information is vital for understanding reaction kinetics and mechanisms in a realistic chemical environment.

Q & A

What are the common synthetic routes for preparing tert-butyl allyl(ethyl)carbamate, and how do reaction conditions influence yield?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions under controlled conditions. A standard approach includes:

  • Step 1: Reacting tert-butyl carbamate with allyl/ethyl halides or acrylamide derivatives in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Step 2: Optimizing solvent choice (e.g., dichloromethane or DMF) and temperature (room temperature to 60°C) to balance reactivity and side-product formation .
  • Step 3: Purification via column chromatography or recrystallization, with yields ranging from 50–85% depending on steric hindrance and reagent stoichiometry .
    Critical factors include avoiding moisture (to prevent hydrolysis) and using anhydrous conditions for sensitive intermediates .

How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR: The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Allyl/ethyl protons show splitting patterns (e.g., allyl protons at 5.2–5.8 ppm) .
  • IR: Carbamate C=O stretches are observed at 1680–1720 cm⁻¹, while N-H stretches (if present) appear at 3300–3450 cm⁻¹ .
  • MS: Molecular ion peaks (e.g., m/z 214.30 for C₁₁H₂₂N₂O₂ derivatives) and fragmentation patterns confirm the backbone structure .

How do structural modifications (e.g., substituents on the carbamate group) affect reactivity and biological activity?

Level: Advanced
Answer:

ModificationReactivity ImpactBiological Activity TrendReference
Allyl vs. Benzyl Allyl groups enhance electrophilicityHigher enzyme inhibition (e.g., protease targets)
tert-Butyl vs. Methyl Increased steric bulk reduces hydrolysis ratesImproved metabolic stability in vivo
Controlled studies using isothermal titration calorimetry (ITC) and enzyme assays are recommended to quantify binding affinities .

What strategies resolve contradictions in reported reaction yields for tert-butyl carbamate derivatives?

Level: Advanced
Answer:
Contradictions often arise from:

  • Catalyst Purity: Trace metal impurities (e.g., Pd in coupling reactions) can alter yields by 10–20% .
  • Solvent Effects: Polar aprotic solvents (DMF) vs. non-polar (DCM) influence reaction rates and byproduct formation .
  • Analytical Methods: HPLC vs. GC purity assessments may report differing yields due to detection limits .
    Mitigation: Reproduce reactions with standardized reagents and characterize intermediates via LC-MS .

What are the key stability considerations for storing this compound?

Level: Basic
Answer:

  • Temperature: Store at –20°C for long-term stability; room temperature is acceptable for short-term use if desiccated .
  • Light Sensitivity: Protect from UV light to prevent photodegradation of the carbamate bond .
  • Moisture Control: Use inert atmospheres (N₂/Ar) to avoid hydrolysis, which reduces purity by ~5% monthly .

How can computational methods predict biological interactions of this compound?

Level: Advanced
Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., cyclooxygenase). Focus on hydrogen bonding with carbamate oxygen and hydrophobic contacts with tert-butyl .
  • MD Simulations: Run 100-ns trajectories to assess binding stability under physiological conditions (pH 7.4, 310 K) .
    Validate predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics .

What are the primary applications in medicinal chemistry research?

Level: Basic
Answer:

  • Enzyme Inhibition: Acts as a covalent inhibitor for serine hydrolases via carbamate-mediated acylation .
  • Prodrug Design: The tert-butyl group enhances lipophilicity for blood-brain barrier penetration in CNS-targeted therapies .
  • Peptide Synthesis: Used as a protecting group for amines, with orthogonal deprotection under acidic conditions (TFA) .

How to determine inhibitory constants (Ki) of this compound against biological targets?

Level: Advanced
Answer:

  • Enzyme Assays: Use fluorogenic substrates (e.g., AMC-tagged peptides) in dose-response curves (0.1–100 µM) to calculate IC50, then apply Cheng-Prusoff equation for Ki .
  • ITC: Directly measure binding thermodynamics (ΔH, ΔS) to infer inhibition mechanisms (competitive vs. non-competitive) .
  • X-ray Crystallography: Resolve co-crystal structures (2.0–3.0 Å resolution) to identify key binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.